1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea

Overview

Description

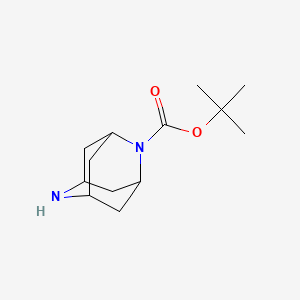

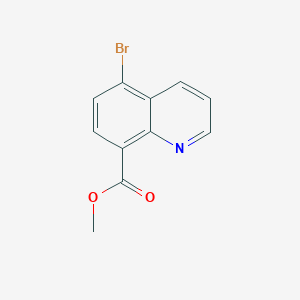

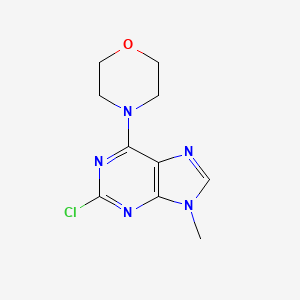

This compound is a urea derivative with a pyridine ring. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .

Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. It also has a trifluoromethyl group, which can greatly influence the molecule’s electronic properties and reactivity .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications

Conformational Isomers and Complexation

- Pyrid-2-yl ureas, including derivatives similar to 1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea, demonstrate equilibria between conformational isomers. They also exhibit binding capabilities with cytosine in DMF-d7, with binding constants varying based on substituent types (Chien et al., 2004).

Metallo-Supramolecular Macrocycle Formation

- Di-(m-pyridyl)-urea ligands are used in forming metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, with methyl substitution on pyridine rings controlling the position of pyridine N atoms relative to the urea carbonyl group. These macrocycles have potential in finely balanced equilibriums in specific solvents (Troff et al., 2012).

Hydrogen Bonding and Dimerization

- Compounds like this compound can participate in strong dimerization via hydrogen bonding. This property is significant in developing supramolecular structures (Beijer et al., 1998).

Complex Formation and Hydrogen Bonding

- These ureas can unfold to form multiply hydrogen-bonded complexes, useful in self-assembly and mimicking helix-to-sheet transitions in peptides (Corbin et al., 2001).

Association with Amino-Naphthyridines and Benzoates

- Association studies with N-(pyridin-2-yl),N'-substituted ureas and 2-amino-1,8-naphthyridines or benzoates reveal the classic substituent effect on association, impacting complex formation and intramolecular hydrogen bonding (Ośmiałowski et al., 2013).

Antimicrobial Activity

- N-Substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have demonstrated moderate antimicrobial activity in various assays (Reddy et al., 2003).

Corrosion Inhibition

- Urea-derived Mannich bases show potential as corrosion inhibitors for mild steel surfaces in acidic environments, indicating applications in material protection and preservation (Jeeva et al., 2015).

Electronic and Optical Properties

- The study of electronic, optical, and nonlinear optical properties of related heterocyclic ureas shows potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-ethyl-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3O/c1-3-15-9(18)17(2)8-5-6(10(12,13)14)4-7(11)16-8/h4-5H,3H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKVQHIVKRKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)

![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)

![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)